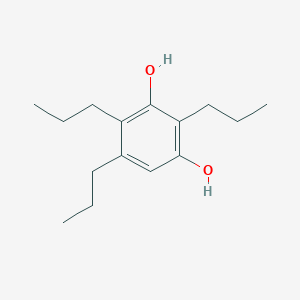
2,4,5-Tripropylbenzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Tripropylbenzene-1,3-diol is an organic compound with the molecular formula C15H24O2. It is a derivative of benzene, featuring three propyl groups attached to the benzene ring at positions 2, 4, and 5, and two hydroxyl groups at positions 1 and 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Tripropylbenzene-1,3-diol can be achieved through several methods. One common approach involves the alkylation of resorcinol (benzene-1,3-diol) with propyl halides under basic conditions. The reaction typically employs a strong base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction .
Another method involves the Friedel-Crafts alkylation of benzene derivatives with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This method allows for the selective introduction of propyl groups at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure efficient and consistent product yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the selectivity and efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-Tripropylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other carbonyl-containing compounds.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
2,4,5-Tripropylbenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,4,5-Tripropylbenzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the propyl groups can affect the compound’s hydrophobicity and membrane permeability, impacting its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tripropylbenzene-1,3-diol: Similar structure but with different substitution pattern.
2,4,5-Trimethylbenzene-1,3-diol: Similar structure with methyl groups instead of propyl groups.
2,4,5-Tributylbenzene-1,3-diol: Similar structure with butyl groups instead of propyl groups.
Uniqueness
2,4,5-Tripropylbenzene-1,3-diol is unique due to its specific substitution pattern and the presence of propyl groups, which confer distinct chemical and physical properties compared to other similar compounds.
Propiedades
Número CAS |
395083-88-2 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
2,4,5-tripropylbenzene-1,3-diol |
InChI |
InChI=1S/C15H24O2/c1-4-7-11-10-14(16)13(9-6-3)15(17)12(11)8-5-2/h10,16-17H,4-9H2,1-3H3 |
Clave InChI |
RIAOEAFLNJTYCG-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(C(=C1CCC)O)CCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


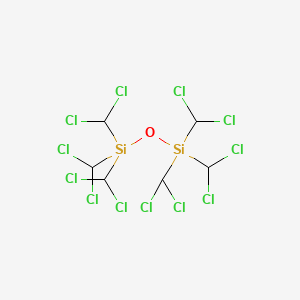
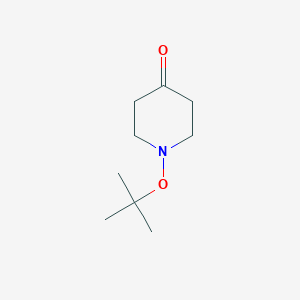
![[(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249091.png)
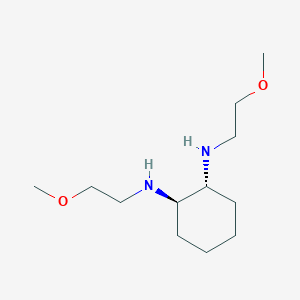
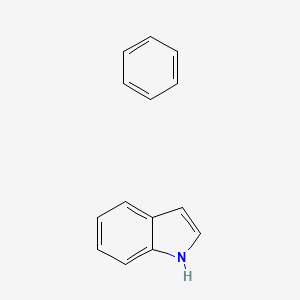
![2-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]pyridine](/img/structure/B14249097.png)
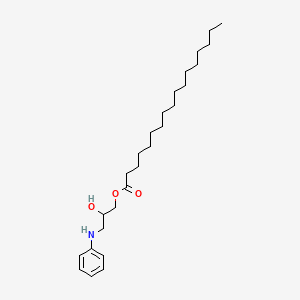
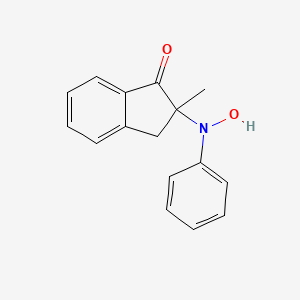
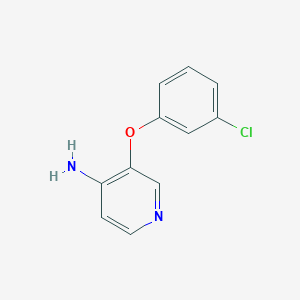
![Dimethyl [(chlorosulfanyl)(fluoro)methylidene]propanedioate](/img/structure/B14249122.png)
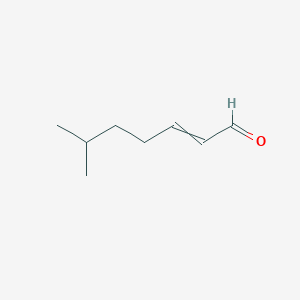

![2-ethyl-4-methoxy-1H-benzo[g]indole](/img/structure/B14249144.png)
![4-[(Hexylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14249178.png)
